4-(Difluoromethyl)-1-methoxycyclohexane-1-carboxylic acid
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Overview
Description
4-(Difluoromethyl)-1-methoxycyclohexane-1-carboxylic acid is an organic compound characterized by the presence of a difluoromethyl group, a methoxy group, and a carboxylic acid group attached to a cyclohexane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the metal-mediated stepwise difluoromethylation, where difluoromethylation reagents are used to introduce the CF2H group onto the cyclohexane ring . The reaction conditions often involve the use of metal catalysts and specific reagents to achieve the desired transformation.
Industrial Production Methods
Industrial production of this compound may involve scalable difluoromethylation processes that utilize efficient and cost-effective reagents. The use of novel non-ozone depleting difluorocarbene reagents has streamlined access to such molecules, making the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
4-(Difluoromethyl)-1-methoxycyclohexane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, often requiring specific solvents and temperatures .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a diverse range of derivatives .
Scientific Research Applications
4-(Difluoromethyl)-1-methoxycyclohexane-1-carboxylic acid has several scientific research applications:
Mechanism of Action
The mechanism by which 4-(Difluoromethyl)-1-methoxycyclohexane-1-carboxylic acid exerts its effects involves interactions with specific molecular targets and pathways. The difluoromethyl group can influence the compound’s lipophilicity and hydrogen-bonding capabilities, affecting its interactions with biological molecules . These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Difluoromethyl phenyl sulfide: This compound is more lipophilic than thiophenol and has different hydrogen-bonding properties.
Trifluoromethyl compounds: These compounds, such as trifluoromethyl phenyl sulfide, have different physical and chemical properties compared to difluoromethyl analogs.
Uniqueness
4-(Difluoromethyl)-1-methoxycyclohexane-1-carboxylic acid is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. The presence of both the difluoromethyl and methoxy groups on the cyclohexane ring makes it a versatile compound for various applications .
Properties
IUPAC Name |
4-(difluoromethyl)-1-methoxycyclohexane-1-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14F2O3/c1-14-9(8(12)13)4-2-6(3-5-9)7(10)11/h6-7H,2-5H2,1H3,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JVUGVYQCTHQISB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1(CCC(CC1)C(F)F)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14F2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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